4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid
Description
4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is a fluorinated azetidine derivative functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a benzoic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the benzoic acid moiety enhances solubility and facilitates conjugation.
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKTEHXKCEMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=C(C=C5)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of an amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Azetidine Formation: The next step involves the formation of the azetidine ring. This can be done through cyclization reactions involving appropriate precursors under controlled conditions.
Fluorination: Introduction of the fluorine atom into the azetidine ring is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Benzoic Acid Coupling: The final step involves coupling the fluoroazetidine intermediate with a benzoic acid derivative. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, leading to deprotection and formation of the free amine.
Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful for protecting amines during multi-step syntheses.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with unique properties.
Medicine
In medicinal chemistry, this compound can be a precursor for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors due to its unique structural motifs.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Azetidine vs. Oxetane Rings
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (Similarity: 0.88): Replaces the azetidine ring with an oxetane (oxygen-containing four-membered ring).
- 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid: Features a hydroxyl group at the azetidine 3-position instead of fluorine.
Substituent Variations on the Benzoic Acid Moiety
- 4-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]benzoic acid: Contains an azetidin-3-yloxy linker instead of the 3-fluoroazetidin-3-yl group.
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid: Substitutes the azetidine ring with a methyl group at the benzoic acid 3-position. The methyl group enhances lipophilicity but eliminates the conformational constraints imposed by the azetidine ring .
Physicochemical Properties
Functional and Application Differences
- Orthogonal Protection Strategies: Compounds like 4-{[4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl]methoxy}benzoic acid () incorporate both Fmoc and tert-butoxycarbonyl (Boc) groups, enabling multi-step syntheses with selective deprotection .
- Solid-Phase Synthesis Utility: The Fmoc group in all analogues facilitates compatibility with solid-phase peptide synthesis (SPPS), but the fluorinated azetidine may offer enhanced rigidity and protease resistance compared to non-fluorinated variants .
Biological Activity
The compound 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is a benzoic acid derivative known for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.46 g/mol. The structure features a benzoic acid moiety linked to a fluorenylmethoxycarbonyl group and a fluoroazetidine, which may influence its biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways. For instance, derivatives have shown potential in inhibiting the IL-15 signaling pathway, which is implicated in various inflammatory and autoimmune disorders. The selective blocking of IL-15 receptor alpha (IL-15Rα) by small-molecule inhibitors has been demonstrated to reduce cytokine activity effectively .
Biological Activity
- Anti-inflammatory Effects : Studies have highlighted the potential of benzoic acid derivatives in modulating immune responses. Compounds that inhibit IL-15 signaling can decrease the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines. The structural characteristics, particularly the presence of the fluorenyl group, may enhance cellular uptake and interaction with target proteins involved in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that certain benzoic acid derivatives possess antimicrobial properties, potentially effective against various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of benzoic acid derivatives:
Q & A
Q. What are the standard synthetic routes for 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid, and what catalysts are typically employed?
The synthesis often involves coupling a fluoroazetidine derivative with a benzoic acid precursor. A common approach is to use palladium-catalyzed cross-coupling reactions or carbodiimide-mediated amidation for introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group . For example, the Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., DMAP or pyridine). Catalysts like HATU or DCC are used for activating carboxylic acid intermediates .
Q. How can purity and structural integrity be ensured during purification?
Reverse-phase HPLC with C18 columns is recommended for analytical and preparative purification, using gradients of acetonitrile/water with 0.1% TFA. Crystallization from ethanol/water mixtures (7:3 v/v) can yield >95% purity, confirmed by LC-MS and H NMR .
Q. What are the primary research applications of this compound?
It serves as a building block in peptide synthesis (due to the Fmoc group’s orthogonal protection), a precursor for fluorinated drug candidates (e.g., kinase inhibitors), and a ligand for studying receptor-binding kinetics in structural biology .
Advanced Research Questions
Q. How does the fluorine substitution on the azetidine ring influence stereochemical outcomes in downstream reactions?
The electronegativity of fluorine induces conformational rigidity in the azetidine ring, favoring axial orientation in intermediates. This can lead to stereoselective outcomes in nucleophilic substitutions. Computational modeling (e.g., DFT calculations) and NOESY NMR are critical for analyzing spatial arrangements .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for similar derivatives?
Discrepancies often arise from solvent choice (e.g., DMF vs. THF), reaction temperature, or Fmoc-deprotection efficiency. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, replacing DMF with DMA at 50°C improved yields by 20% in a case study .
Q. How can stability challenges during long-term storage be mitigated?
The compound is hygroscopic and prone to hydrolysis. Storage under argon at -20°C in amber vials with desiccants (e.g., molecular sieves) is advised. Periodic FT-IR analysis (monitoring the carbonyl peak at ~1700 cm) ensures stability .
Q. What methodologies are recommended for assessing interactions with biological targets (e.g., enzymes)?
Surface plasmon resonance (SPR) provides real-time binding kinetics (, /), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (, ). For structural insights, X-ray crystallography of co-crystallized enzyme-inhibitor complexes is ideal .
Q. How do electronic effects of the fluorine atom impact reactivity in cross-coupling reactions?
Fluorine’s -I effect deactivates the azetidine ring, slowing Suzuki-Miyaura couplings. Using electron-rich palladium catalysts (e.g., Pd(PPh)) and microwave-assisted heating (100°C, 30 min) enhances reactivity, achieving >90% conversion in model systems .
Data Analysis and Methodological Challenges
Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?
F NMR (470 MHz) distinguishes fluorine environments, while H-C HSQC and HMBC clarify coupling patterns in crowded regions (e.g., aromatic protons). For diastereomers, chiral HPLC with a cellulose-based column achieves baseline separation .
Q. How can researchers address discrepancies in biological activity data across studies?
Variations often stem from assay conditions (e.g., buffer pH, ionic strength). Standardizing protocols (e.g., using Tris-HCl pH 7.4 with 150 mM NaCl) and validating with reference inhibitors (e.g., staurosporine for kinases) improves reproducibility. Meta-analysis of IC values using ANOVA identifies outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
